molecular formula C22H17F3N4O B10950266 1-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]-3-[3-(trifluoromethyl)phenyl]urea

1-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B10950266
M. Wt: 410.4 g/mol
InChI Key: SGYFXYDRNOIWMX-UHFFFAOYSA-N
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Description

N-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA is a synthetic organic compound belonging to the class of urea derivatives This compound is characterized by the presence of a naphthylmethyl group attached to a pyrazole ring and a trifluoromethylphenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA typically involves the reaction between an amine and an isocyanate. One common method involves the following steps:

    Preparation of the pyrazole intermediate: The pyrazole ring is synthesized by reacting hydrazine with a β-keto ester, followed by cyclization.

    Attachment of the naphthylmethyl group: The naphthylmethyl group is introduced through a nucleophilic substitution reaction.

    Formation of the urea derivative: The final step involves the reaction of the pyrazole intermediate with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of N-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

    Oxidation products: Oxides or hydroxylated derivatives.

    Reduction products: Amines or alcohols.

    Substitution products: Halogenated or alkylated derivatives.

Scientific Research Applications

N-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA has a wide range of scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacological agent due to its unique structural features.

    Material Science: Utilized in the development of advanced materials with specific properties.

    Coordination Chemistry: Acts as a ligand in the formation of coordination complexes with metals.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA: A closely related compound with a similar structure but different positional isomerism.

    N-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-N’-[4-(TRIFLUOROMETHYL)PHENYL]UREA: Another positional isomer with distinct properties.

Uniqueness

N-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H17F3N4O

Molecular Weight

410.4 g/mol

IUPAC Name

1-[1-(naphthalen-1-ylmethyl)pyrazol-3-yl]-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C22H17F3N4O/c23-22(24,25)17-8-4-9-18(13-17)26-21(30)27-20-11-12-29(28-20)14-16-7-3-6-15-5-1-2-10-19(15)16/h1-13H,14H2,(H2,26,27,28,30)

InChI Key

SGYFXYDRNOIWMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=CC(=N3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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